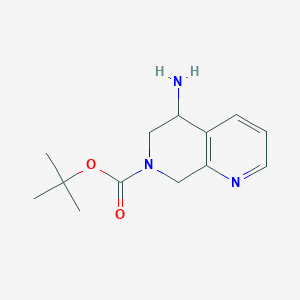
2-(3-Brom-2-methoxyphenyl)ethan-1-amin-hydrochlorid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(3-Bromo-2-methoxyphenyl)ethan-1-amine hydrochloride” is a chemical compound with the CAS Number: 1423025-83-5 . It has a molecular weight of 266.57 . The IUPAC name for this compound is 2-(3-bromo-2-methoxyphenyl)ethanamine hydrochloride . It appears as a powder and is stored at a temperature of 4°C .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H12BrNO.ClH/c1-12-9-7(5-6-11)3-2-4-8(9)10;/h2-4H,5-6,11H2,1H3;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Physical And Chemical Properties Analysis
This compound appears as a powder and is stored at a temperature of 4°C . It has a molecular weight of 266.57 .Wissenschaftliche Forschungsanwendungen
Schlüsselvorläufer für die Lusutrombopag-Synthese
Die Verbindung “(S)-1-(3′-Brom-2′-methoxyphenyl)ethanol” ((S)-1b), die aus “2-(3-Brom-2-methoxyphenyl)ethan-1-amin-hydrochlorid” gewonnen werden kann, ist ein Schlüsselvorläufer für die Synthese von Lusutrombopag . Lusutrombopag ist ein Medikament zur Behandlung niedriger Blutplättchenzahlen bei Erwachsenen mit chronischer Lebererkrankung.
Bioreduktion von Ethanonderivaten
Die Bioreduktion von “1-(3′-Brom-2′-methoxyphenyl)ethanon” (1a), einer verwandten Verbindung, bietet eine attraktive Methode, um wichtige Verbindungen wie (S)-1b zu erhalten . Dieser Prozess beinhaltet die Verwendung von Carbonylreductasen, Enzymen, die bestimmte organische Verbindungen in ihre reduzierten Formen umwandeln können.
Enzymatische Synthese
Die Verbindung kann in enzymatischen Syntheseprozessen verwendet werden. So wurde beispielsweise festgestellt, dass eine Carbonylreduktase aus Novosphingobium aromaticivorans (CBR) 100 g/L von 1a vollständig in (S)-1b umwandelt .
Asymmetrische Reduktion
Die Verbindung kann auch in asymmetrischen Reduktionsprozessen verwendet werden. Eine Carbonylreduktase aus Novosphingobium sp. Leaf2 (NoCR) wurde identifiziert, die 200 g/L von 1a vollständig in (S)-1b mit exzellenter Enantioselektivität (>99% ee) und einer 77%igen Isolierungsausbeute umwandelt .
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include measures to take in case of exposure or if specific accidents occur .
Wirkmechanismus
Target of Action
Similar compounds are known to interact with various enzymes and receptors in the body .
Mode of Action
It’s known that similar compounds can react with aldehydes and ketones to form oximes or hydrazine to form hydrazones .
Biochemical Pathways
Similar compounds are known to be involved in various biochemical reactions, such as the formation of oximes and hydrazones .
Result of Action
Similar compounds are known to cause various changes at the molecular and cellular level .
Biochemische Analyse
Biochemical Properties
2-(3-Bromo-2-methoxyphenyl)ethan-1-amine hydrochloride plays a significant role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It has been observed to act as an agonist of the serotonin 5-HT2A receptor and as an antagonist of the dopamine D2 receptor. These interactions suggest that the compound can influence neurotransmitter signaling pathways, potentially affecting mood and behavior.
Cellular Effects
The effects of 2-(3-Bromo-2-methoxyphenyl)ethan-1-amine hydrochloride on various cell types and cellular processes are profound. It has been found to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with serotonin and dopamine receptors can lead to changes in mood and behavior, indicating its potential impact on neuronal cells. Additionally, it may have neuroprotective effects and increase dopamine levels in the brain.
Molecular Mechanism
At the molecular level, 2-(3-Bromo-2-methoxyphenyl)ethan-1-amine hydrochloride exerts its effects through binding interactions with biomolecules. It acts as an agonist of the serotonin 5-HT2A receptor, which is involved in the regulation of mood and behavior. This binding interaction can modulate the release of serotonin, thereby influencing various physiological processes. Additionally, it acts as an antagonist of the dopamine D2 receptor, which can lead to changes in dopamine signaling pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(3-Bromo-2-methoxyphenyl)ethan-1-amine hydrochloride can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it can maintain its activity for extended periods under controlled conditions, but its stability may be affected by factors such as temperature and pH . Long-term exposure to the compound in in vitro or in vivo studies may result in sustained changes in cellular processes.
Dosage Effects in Animal Models
The effects of 2-(3-Bromo-2-methoxyphenyl)ethan-1-amine hydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as neuroprotection and enhanced neurotransmitter signaling. At higher doses, it may cause toxic or adverse effects, including alterations in behavior and potential neurotoxicity. Threshold effects have been observed, indicating that the compound’s impact is dose-dependent.
Metabolic Pathways
2-(3-Bromo-2-methoxyphenyl)ethan-1-amine hydrochloride is involved in specific metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound may undergo biotransformation through processes such as hydroxylation and demethylation, leading to the formation of metabolites . These metabolic pathways can influence the compound’s activity and its effects on metabolic flux and metabolite levels.
Transport and Distribution
Within cells and tissues, 2-(3-Bromo-2-methoxyphenyl)ethan-1-amine hydrochloride is transported and distributed through specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments . The compound’s distribution is crucial for its activity, as it needs to reach its target sites to exert its effects.
Subcellular Localization
The subcellular localization of 2-(3-Bromo-2-methoxyphenyl)ethan-1-amine hydrochloride is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can influence its interactions with biomolecules and its overall impact on cellular processes.
Eigenschaften
IUPAC Name |
2-(3-bromo-2-methoxyphenyl)ethanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO.ClH/c1-12-9-7(5-6-11)3-2-4-8(9)10;/h2-4H,5-6,11H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPMFKJYXOQTNST-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=C1Br)CCN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.56 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(6-Butoxy-naphthalen-2-yl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B1376992.png)
![tert-Butyl 1-oxo-6-oxa-9-azaspiro[4.5]decane-9-carboxylate](/img/structure/B1376994.png)

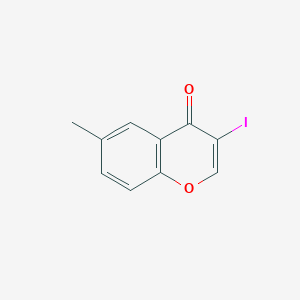
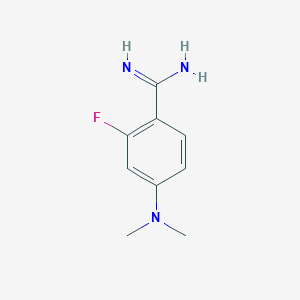
![Tert-butyl 1-oxa-8-azaspiro[4.5]dec-3-ylcarbamate](/img/structure/B1376999.png)

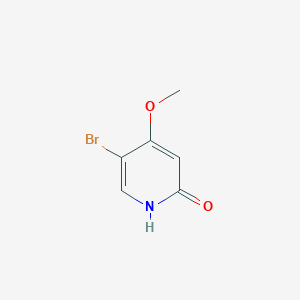
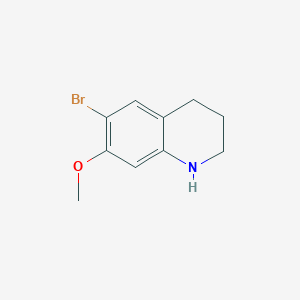

![1-(1H-pyrazolo[4,3-c]pyridin-3-yl)ethanone](/img/structure/B1377009.png)

